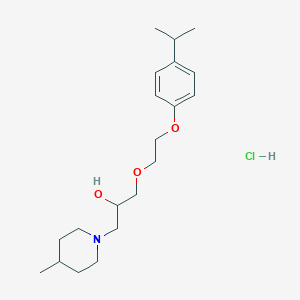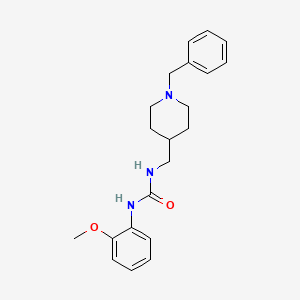
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Rho Kinase (ROCK) Inhibition : A study by Pireddu et al. (2012) found that certain urea derivatives, including ones with methoxy groups on the phenyl ring, are potent inhibitors of Rho associated protein kinases (ROCK1 and 2). These derivatives demonstrated significant potency, indicating potential for therapeutic applications in diseases where ROCK activity is implicated, such as cardiovascular diseases and cancer Pireddu et al., 2012.
Acetylcholinesterase (AChE) Inhibition : Urea derivatives have also been studied for their potential as acetylcholinesterase inhibitors. A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, suggesting their potential use in treating diseases such as Alzheimer's Vidaluc et al., 1995.
Anticancer Properties : Mustafa et al. (2014) synthesized several urea derivatives and evaluated them for their enzyme inhibition and anticancer activities. Some derivatives demonstrated inhibitory effects on urease, β-glucuronidase, and phosphodiesterase enzymes, as well as in vitro anticancer activity against a prostate cancer cell line. This study underscores the potential of urea derivatives in developing new anticancer drugs Mustafa et al., 2014.
Interaction with Biological Molecules
- DNA Interaction : Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA. These studies are crucial for understanding how certain urea derivatives might interact with genetic material, providing insights into their potential use in genetic research or therapy Ajloo et al., 2015.
Material Science and Hydrogel Formation
- Hydrogel Formation : Lloyd and Steed (2011) demonstrated that certain urea derivatives could form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by changing the anion identity, indicating potential applications in material science for drug delivery systems or tissue engineering Lloyd & Steed, 2011.
properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)23-21(25)22-15-17-11-13-24(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLVMOGCOYZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)
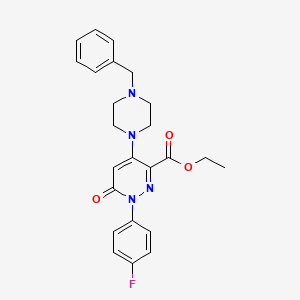
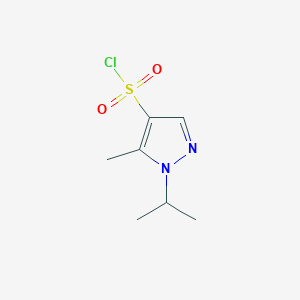
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)
![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)
![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)
![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2469009.png)
![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)
![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)
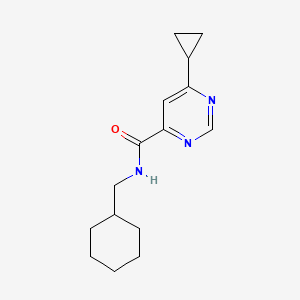
![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)
![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)
